molecular formula C13H15F2NO4 B11763241 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid

Cat. No.: B11763241
M. Wt: 287.26 g/mol
InChI Key: RIPQDNQFPMQZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the difluorophenyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H15F2NO4

Molecular Weight

287.26 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-8(14)6-9(15)5-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)

InChI Key

RIPQDNQFPMQZRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)F)F)C(=O)O

Origin of Product

United States

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